3-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
CAS No.: 950475-15-7
Cat. No.: VC7173752
Molecular Formula: C21H18ClFN2O4S2
Molecular Weight: 480.95
* For research use only. Not for human or veterinary use.
![3-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide - 950475-15-7](/images/structure/VC7173752.png)
Specification
CAS No. | 950475-15-7 |
---|---|
Molecular Formula | C21H18ClFN2O4S2 |
Molecular Weight | 480.95 |
IUPAC Name | 3-chloro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Standard InChI | InChI=1S/C21H18ClFN2O4S2/c22-16-4-1-5-20(13-16)30(26,27)24-18-9-6-15-3-2-12-25(21(15)14-18)31(28,29)19-10-7-17(23)8-11-19/h1,4-11,13-14,24H,2-3,12H2 |
Standard InChI Key | JZGBANSMHSASQT-UHFFFAOYSA-N |
SMILES | C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C<sub>21</sub>H<sub>18</sub>ClFN<sub>2</sub>O<sub>4</sub>S<sub>2</sub>, with a molecular weight of 481.0 g/mol. Its IUPAC name, 3-chloro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide, reflects its bifunctional sulfonamide groups and tetrahydroquinoline core.
Table 1: Key Identifiers
Property | Value |
---|---|
CAS Number | 946346-24-3 |
Molecular Formula | C<sub>21</sub>H<sub>18</sub>ClFN<sub>2</sub>O<sub>4</sub>S<sub>2</sub> |
Molecular Weight | 481.0 g/mol |
SMILES | C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
InChIKey | NJSHBZWYLICQLM-UHFFFAOYSA-N |
Structural Characterization
The molecule comprises a tetrahydroquinoline ring substituted at position 1 with a 4-fluorobenzenesulfonyl group and at position 6 with a 3-chlorobenzenesulfonamide moiety. The tetrahydroquinoline core introduces conformational rigidity, while the sulfonamide groups enhance hydrogen-bonding potential, a critical feature for biological interactions .
Synthesis and Reaction Pathways
Synthetic Methodology
Synthesis typically involves multi-step reactions, starting with the functionalization of tetrahydroquinoline. Key steps include:
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Sulfonation: Introducing the 4-fluorobenzenesulfonyl group via nucleophilic aromatic substitution under anhydrous conditions.
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Chlorination: Electrophilic substitution at the benzene ring’s meta position using chlorinating agents like Cl<sub>2</sub> or SO<sub>2</sub>Cl<sub>2</sub>.
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Coupling: Formation of the sulfonamide bond between the chlorinated benzene sulfonyl chloride and the aminated tetrahydroquinoline intermediate .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Solvent | Yield Optimization |
---|---|---|---|
Sulfonation | 4-Fluorobenzenesulfonyl chloride, Et<sub>3</sub>N | Dichloromethane | 0–5°C, 12 hrs |
Chlorination | Cl<sub>2</sub>, FeCl<sub>3</sub> catalyst | Tetrahydrofuran | 40°C, 6 hrs |
Coupling | HATU, DIPEA | DMF | Room temperature |
Purification and Analysis
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient). Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy. The <sup>1</sup>H-NMR spectrum shows characteristic peaks for the tetrahydroquinoline protons (δ 1.8–2.5 ppm) and aromatic sulfonamide signals (δ 7.2–8.1 ppm).
Physicochemical Properties
Experimental data on melting point, solubility, and stability remain limited. Computational predictions using tools like ACD/Labs suggest:
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LogP: 3.1 (moderate lipophilicity)
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Water Solubility: <1 mg/L (25°C)
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pKa: 6.2 (sulfonamide proton)
These properties indicate challenges in bioavailability, necessitating formulation strategies like salt formation or nanoemulsions .
Biological Activity and Applications
Table 3: Hypothesized Targets
Target Enzyme | Mechanism | Potential Indication |
---|---|---|
Carbonic Anhydrase IX | Competitive inhibition | Anticancer therapy |
Dihydropteroate Synthase | Substrate mimicry | Antibacterial agent |
HDAC (Histone Deacetylase) | Zinc chelation via sulfonamide | Neurodegenerative diseases |
Antibacterial Activity
Preliminary studies on structurally similar sulfonamides show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. Resistance profiles remain uncharacterized for this specific compound .
Comparison with Analogous Compounds
Substituent Effects
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Chloro vs. Fluoro: Replacing the 3-chloro group with fluoro (as in ) reduces steric hindrance but decreases electrophilicity.
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Tetrahydroquinoline vs. Quinoline: Saturation of the quinoline ring (as in ) improves metabolic stability but reduces π-stacking potential .
Table 4: Structure-Activity Trends
Compound Modification | Bioactivity Change | Solubility Impact |
---|---|---|
3-Cl → 3-F | ↓ Enzyme inhibition | ↑ Aqueous solubility |
Tetrahydroquinoline → Quinoline | ↑ Metabolic degradation | ↓ LogP |
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